molecular formula C15H13ClO4 B6406702 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261904-99-7

3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No.: B6406702
CAS No.: 1261904-99-7
M. Wt: 292.71 g/mol
InChI Key: CEGFALTZZHAUIQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% (3-CMPBA) is a synthetic compound with a wide range of applications in the field of scientific research. It is a versatile compound which has been used in various studies ranging from biochemical and physiological effects to lab experiments and future directions.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has a wide variety of applications in the field of scientific research. It has been used in studies of its biochemical and physiological effects, as well as in lab experiments. It has also been used in studies of its mechanism of action and its potential for use in future directions.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it has been suggested that it acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for normal brain functioning. The inhibition of this enzyme by 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% could lead to increased levels of acetylcholine in the brain, thus leading to improved brain functioning.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been found to have neuroprotective effects, as well as to be a potential inhibitor of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments include its high purity and the fact that it is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments. It is not readily available in large quantities, and its mechanism of action is not yet fully understood.

Future Directions

There are many potential future directions for the use of 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%. It could be used in the development of new drugs for the treatment of neurological disorders. It could also be used in the development of new compounds with similar properties, such as anti-inflammatory and anti-oxidant compounds. Additionally, it could be used in the development of new compounds with potential applications in the treatment of cancer. Finally, it could be used in the development of new compounds with potential applications in the treatment of Alzheimer’s disease.

Synthesis Methods

3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is synthesized through a multi-step process. First, 3-chloro-4-methoxyphenylacetic acid is reacted with 5-methoxybenzene-1,3-diol in the presence of anhydrous sodium carbonate. This reaction is then refluxed and cooled to room temperature. The product is then purified by recrystallization in ethanol. Finally, the compound is dried and the purity is measured to be 95%.

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-12-6-10(5-11(7-12)15(17)18)9-3-4-14(20-2)13(16)8-9/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGFALTZZHAUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691053
Record name 3'-Chloro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-99-7
Record name 3'-Chloro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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